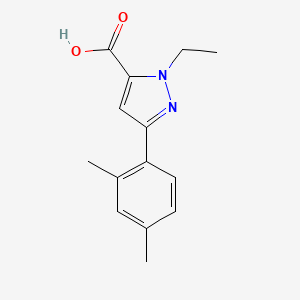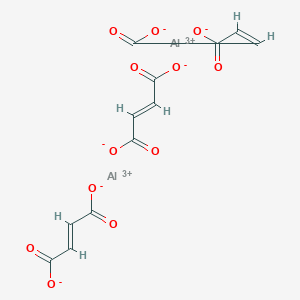
Aluminum fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum fumarate, also known as aluminum (III) fumarate, is an inorganic compound that is used in various scientific and medical applications. It is a white, crystalline solid with a molecular formula of Al2(C2H3O2)3. Aluminum fumarate is an important component of many laboratory experiments and has been used in a variety of medical applications. It is a versatile compound that can be used to synthesize a variety of derivatives, including antibiotics, antifungals, and other pharmaceuticals. In
Applications De Recherche Scientifique
Aluminum fumarate has a variety of scientific research applications. It is used as an antifungal agent in the treatment of fungal infections. It is also used in the synthesis of antibiotics and other pharmaceuticals. It has been used in the synthesis of a variety of derivatives, including polymers, dyes, and other compounds. Additionally, it has been used in the production of catalysts, catalytic converters, and other materials.
Mécanisme D'action
Aluminum fumarate acts as an antifungal agent by inhibiting the growth of fungi. It binds to fungal cell walls and disrupts their structure, preventing the growth and reproduction of the fungus. Additionally, it binds to the surface of fungal cells and prevents the uptake of essential nutrients. This inhibits the growth and reproduction of the fungus.
Biochemical and Physiological Effects
Aluminum fumarate is an essential component of many laboratory experiments and is used in a variety of medical applications. It is non-toxic and has no known adverse effects. It has been used to treat fungal infections and has been found to be effective in the treatment of a variety of organisms. Additionally, it has been found to be effective in the synthesis of a variety of antibiotics and other pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
Aluminum fumarate has a number of advantages for lab experiments. It is non-toxic and has no known adverse effects. Additionally, it is relatively inexpensive and easy to synthesize. However, Aluminum fumarate fumarate is not stable in acidic or basic solutions and is not soluble in organic solvents. Additionally, it is not very soluble in water and is not very soluble in organic solvents.
Orientations Futures
There are a number of potential future directions for Aluminum fumarate fumarate. It could be used in the synthesis of a variety of antibiotics and other pharmaceuticals. Additionally, it could be used in the synthesis of polymers, dyes, and other compounds. Additionally, it could be used in the production of catalysts, catalytic converters, and other materials. Additionally, it could be used in the treatment of a variety of fungal infections. Finally, it could be used in the synthesis of a variety of derivatives, including polymers, dyes, and other compounds.
Méthodes De Synthèse
Aluminum fumarate can be synthesized from Aluminum fumarate hydroxide and fumaric acid. The reaction is carried out in an aqueous solution at a pH of 6-7. The reaction is exothermic and yields a white, crystalline solid. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete after two hours and yields a yield of 80-90%.
Propriétés
IUPAC Name |
dialuminum;(E)-but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H4O4.2Al/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEWCUZXTGXLQX-SPSNFJOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Al2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dialuminum;(E)-but-2-enedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



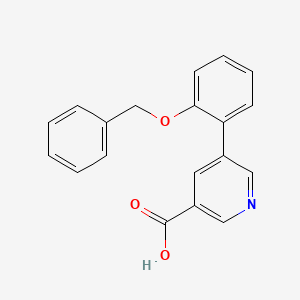

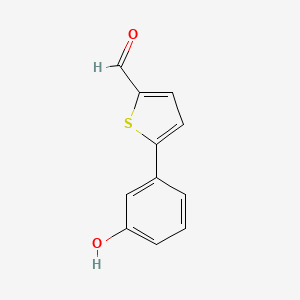
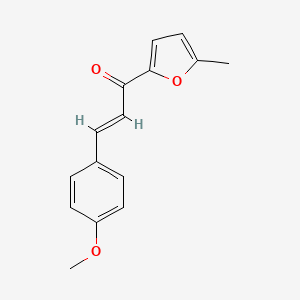
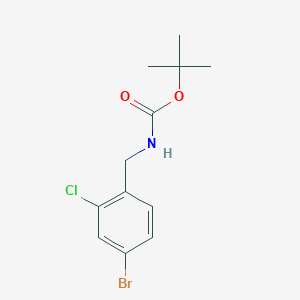



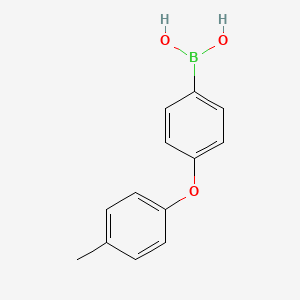
![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)
